An In-depth Technical Guide to the Physical Properties of 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is a complex halogenated aromatic carboxylic acid. Its structure, characterized by a biphenyl backbone with chlorine and fluorine substituents, suggests its potential utility in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in biological activity.
This guide provides a comprehensive overview of the anticipated physical properties of this novel compound. In the absence of extensive empirical data, this document synthesizes information from structurally related analogues and established physicochemical principles to offer reasoned predictions. Furthermore, it details the experimental methodologies required for the precise determination of these properties, providing a self-validating framework for researchers.
Predicted Physical Properties: A Structure-Based Analysis
The physical properties of 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid are dictated by the interplay of its constituent parts: the biphenyl core, the carboxylic acid group, and the halogen substituents. By analyzing simpler, related molecules, we can make informed predictions.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₃H₇Cl₂FO₂ | Based on the chemical structure. |
| Molecular Weight | 285.10 g/mol | Calculated from the molecular formula. |
| Melting Point | 160 - 180 °C | The parent compound, biphenyl-2-carboxylic acid, has a melting point of 111-113 °C[1][2][3]. The addition of two chlorine atoms and a fluorine atom will significantly increase the molecular weight and likely lead to stronger intermolecular interactions (dipole-dipole and van der Waals forces), thus raising the melting point. Polychlorinated biphenyls are generally solids with melting points that increase with the degree of chlorination[4]. The ortho carboxylic acid may allow for intramolecular hydrogen bonding, which could slightly lower the melting point compared to other isomers, but the overall effect of the halogens is expected to dominate. |
| Boiling Point | > 350 °C (decomposes) | Biphenyl-2-carboxylic acid has a boiling point of 199 °C at 10 mmHg[1][2][3]. The significant increase in molecular weight and polarity due to halogenation will substantially elevate the boiling point. High molecular weight carboxylic acids often decompose before boiling at atmospheric pressure. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols). | The biphenyl core and halogen atoms contribute to the molecule's lipophilicity. While the carboxylic acid group can engage in hydrogen bonding, the overall large, nonpolar surface area will limit aqueous solubility[4]. It is expected to be soluble in polar aprotic solvents and alcohols. |
| pKa | 2.5 - 3.5 | The pKa of benzoic acid is 4.2. The electron-withdrawing inductive effects of the two chlorine atoms and the fluorine atom will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. The ortho position of one of the chlorine atoms to the carboxylic acid will have a particularly strong acidifying effect. |
Proposed Synthesis
A plausible synthetic route to 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid is via a Suzuki-Miyaura cross-coupling reaction. This method is well-suited for the formation of C-C bonds between aromatic rings and is known to be tolerant of a wide range of functional groups[5][6][7][8].
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
An alternative approach could involve a directed ortho-lithiation of a suitable biphenyl precursor, followed by carboxylation[9][10][11][12][13].
Experimental Protocols for Property Determination
The following section outlines standard, validated methodologies for the experimental determination of the key physical properties of 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities[1].
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high).
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Determination: Heat the sample rapidly to get an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then increase the temperature at a rate of 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This is the melting range.
Caption: Workflow for melting point determination.
Boiling Point Determination
Given the high predicted boiling point and potential for decomposition, a standard distillation at atmospheric pressure is not recommended. A micro boiling point determination using a Thiele tube is a more suitable method for small sample sizes[13][14].
Methodology: Thiele Tube
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube.
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing heating oil.
-
Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.
Solubility Profile
A systematic solubility analysis can confirm the acidic nature of the compound and provide guidance for selecting appropriate solvents for reactions and analysis.
Methodology: Stepwise Solubility Testing
-
Water: Add a few milligrams of the compound to 1 mL of deionized water. Observe for dissolution.
-
5% NaOH (aq): If insoluble in water, add the compound to 1 mL of 5% aqueous sodium hydroxide. Solubility indicates an acidic compound.
-
5% NaHCO₃ (aq): If soluble in 5% NaOH, test solubility in 5% aqueous sodium bicarbonate. Effervescence (CO₂ evolution) and dissolution confirm a carboxylic acid.
-
5% HCl (aq): Test solubility in 5% aqueous hydrochloric acid to confirm the absence of basic functional groups.
-
Organic Solvents: Test solubility in common organic solvents (e.g., ethanol, methanol, acetone, DMSO, DMF).
Caption: Decision tree for solubility testing.
pKa Determination
The pKa can be accurately determined by potentiometric titration.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the acid in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Add the base in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized compound.
¹H NMR Spectroscopy
-
Aromatic Protons (7.0 - 8.5 ppm): The spectrum will show a complex pattern of multiplets in this region corresponding to the seven aromatic protons. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.
-
Carboxylic Acid Proton (10 - 13 ppm): A broad singlet is expected in this downfield region, characteristic of a carboxylic acid proton. This peak will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (165 - 185 ppm): The carboxylic acid carbonyl carbon will appear in this downfield region.
-
Aromatic Carbons (110 - 150 ppm): The twelve aromatic carbons will give rise to a series of signals. The carbons directly bonded to chlorine will be shifted downfield, while the carbon bonded to fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
-
O-H Stretch (2500 - 3300 cm⁻¹): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid[15][16][17][18].
-
C=O Stretch (1700 - 1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch is expected. Conjugation with the aromatic ring will place it in this range.
-
C-Cl Stretch (600 - 800 cm⁻¹): Absorptions in this region will indicate the presence of carbon-chlorine bonds.
-
C-F Stretch (1000 - 1400 cm⁻¹): A strong absorption in this region is characteristic of the carbon-fluorine bond.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 284 (for ³⁵Cl) and 286 (for ³⁷Cl) in a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation pathways for biphenyl carboxylic acids include the loss of -OH (M-17), -COOH (M-45), and cleavage of the biphenyl linkage. The presence of halogens will influence the fragmentation pattern.
Conclusion
This technical guide provides a robust framework for understanding and characterizing the physical properties of 2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid. By leveraging predictive methodologies based on structure-activity relationships and outlining detailed experimental protocols, researchers are equipped to confidently synthesize, purify, and characterize this and other novel chemical entities. The principles and techniques described herein are fundamental to the advancement of drug discovery and materials science.
References
-
T3DB. (2009, March 6). 3-Chlorobiphenyl (T3D0391). Retrieved from [Link]
-
Scilit. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Biphenylcarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
PubMed. (2004, August 15). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]
-
PubMed. (2001, October 15). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]
-
Slideshare. (n.d.). Directed ortho lithiation of biphenyl. Retrieved from [Link]
-
LS College. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobiphenyl. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Aalto University's research portal. (2008, August 15). Synthesis of chlorinated biphenyls by Suzuki cross-coupling using diamine or diimine-palladium complexes. Retrieved from [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Retrieved from [Link]
-
ACS Publications. (n.d.). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chembk.com [chembk.com]
- 3. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]
- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 5. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Scilit [scilit.com]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Directed ortho lithiation of biphenyl - quinton sirianni | PDF [slideshare.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. A12049.14 [thermofisher.com]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fluorochem.co.uk [fluorochem.co.uk]
